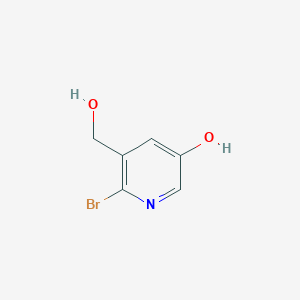
6-Bromo-5-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom and a hydroxymethyl group attached to a pyridine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-5-(hydroxymethyl)pyridin-3-ol involves the bromination of pyridine derivatives. For example, 5-bromo-pyridine-3-carbaldehyde can be reduced using sodium borohydride in methanol at 0°C for one hour . This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and reduction reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-(hydroxymethyl)pyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the bromine atom can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-(hydroxymethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable in drug discovery and development.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyridine-3-methanol: This compound is structurally similar but lacks the hydroxyl group on the pyridine ring.
6-Brompyridin-3-ol: Another similar compound, differing by the absence of the hydroxymethyl group.
Uniqueness
6-Bromo-5-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H6BrNO2 |
|---|---|
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
6-bromo-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2 |
InChI-Schlüssel |
SFZHUMJGFDMILB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CO)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


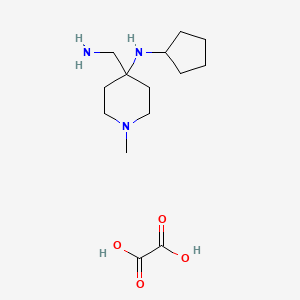
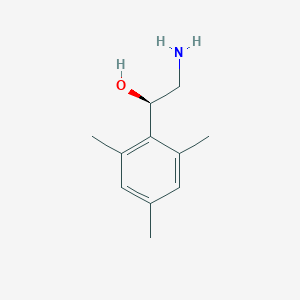

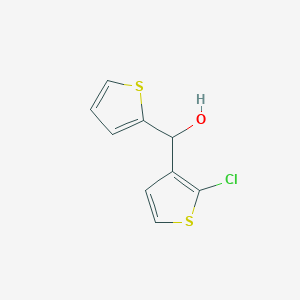


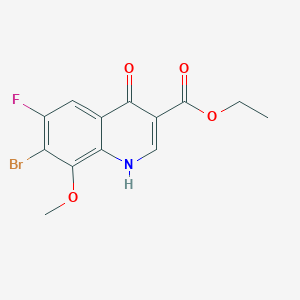
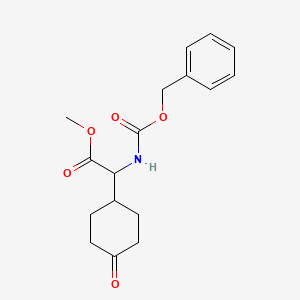
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
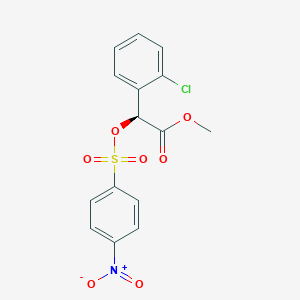
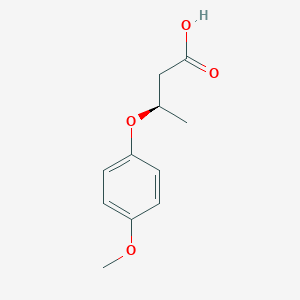
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
